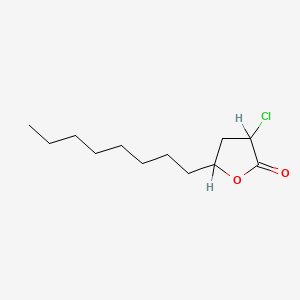

3-chloro-5-octyldihydro-2(3H)-furanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-5-octyldihydro-2(3H)-furanone is an organic compound belonging to the class of furanones. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound features a chlorine atom at the third position and an octyl group at the fifth position of the dihydrofuranone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-octyldihydro-2(3H)-furanone can be achieved through several methods. One common approach involves the chlorination of 5-octyldihydro-2(3H)-furanone. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position.

Another method involves the cyclization of a suitable precursor, such as 3-chloro-5-octyl-2-pentenoic acid, under acidic conditions. This reaction forms the dihydrofuranone ring with the chlorine and octyl groups in the correct positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-5-octyldihydro-2(3H)-furanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are often employed in substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Hydroxylated, aminated, or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

One of the prominent applications of 3-chloro-5-octyldihydro-2(3H)-furanone is in the flavor industry. It is recognized for its fruity aroma, making it suitable for use as a flavoring agent in food products.

Flavor Profile

- Type : Fruity

- Common Uses : Beverages, confectionery, dairy products

The compound has been evaluated for safety and efficacy as a food additive, with studies indicating that it meets regulatory standards for use in food products .

Recent studies have highlighted the biological activities associated with this compound, particularly its antimicrobial properties. Research indicates that derivatives of furanones exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Activity

A study investigated the efficacy of furanone derivatives against Staphylococcus aureus and Bacillus subtilis. The results demonstrated that certain furanones could enhance the effectiveness of traditional antibiotics when used in combination therapies .

Table 2: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Combination with Gentamicin | 4 | Staphylococcus aureus |

Environmental Applications

The compound's chemical structure allows it to participate in various environmental processes. Its potential as a biodegradable compound makes it a candidate for studying environmental impacts and degradation pathways.

Case Study: Biodegradation

Research into the biodegradation of furanones has shown that they can be broken down by microbial action in soil and aquatic environments, reducing their ecological footprint .

Wirkmechanismus

The mechanism of action of 3-chloro-5-octyldihydro-2(3H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and octyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-chloro-5-methyldihydro-2(3H)-furanone

- 3-chloro-5-phenyldihydro-2(3H)-furanone

- 3-chloro-5-butyldihydro-2(3H)-furanone

Uniqueness

3-chloro-5-octyldihydro-2(3H)-furanone is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties and influences its biological activity. Compared to similar compounds with shorter or different alkyl chains, the octyl group can enhance the compound’s interaction with lipid membranes and hydrophobic pockets in proteins, potentially leading to different biological effects.

Biologische Aktivität

3-Chloro-5-octyldihydro-2(3H)-furanone is a furanone derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This compound belongs to a class of five-membered heterocyclic compounds known for their diverse biological properties, including antibacterial and antifungal activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure is characterized by a furanone ring with an octyl side chain and a chlorine substituent, which may influence its biological activity.

Antimicrobial Activity

Research indicates that furanones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. A notable study explored the effects of various furanone derivatives, including this compound, on Staphylococcus aureus, a common pathogen responsible for numerous infections. The findings suggest that these compounds can disrupt biofilm formation and induce reactive oxygen species (ROS) production, leading to bacterial cell damage.

The proposed mechanism for the antimicrobial activity of this compound includes:

- Biofilm Disruption : The compound interferes with the quorum sensing mechanisms in bacteria, which are crucial for biofilm formation.

- ROS Generation : It induces oxidative stress within bacterial cells by generating ROS, which damages cellular components, including proteins and nucleic acids.

- Protein Interaction : Studies have shown that furanones can interact with bacterial proteins, altering their function and leading to cell death.

Case Study 1: Antibacterial Efficacy

A study published in Nature demonstrated that furanone derivatives exhibit selective antibacterial activity against S. aureus. The compound was tested at sub-lethal concentrations (8 μg/mL), resulting in significant down-regulation of key proteins involved in bacterial survival and virulence. The proteomic analysis revealed alterations in protein expression profiles indicative of cellular stress responses triggered by ROS .

Case Study 2: Quorum Sensing Inhibition

Another investigation focused on the ability of furanones to inhibit quorum sensing in S. aureus. The study found that this compound effectively reduced bioluminescence in Vibrio harveyi, a model organism for studying quorum sensing. This suggests that the compound may disrupt communication among bacterial populations, thereby impairing their ability to form biofilms .

Data Tables

Eigenschaften

CAS-Nummer |

67107-95-3 |

|---|---|

Molekularformel |

C12H21ClO2 |

Molekulargewicht |

232.74 g/mol |

IUPAC-Name |

(3R,5R)-3-chloro-5-octyloxolan-2-one |

InChI |

InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-10-9-11(13)12(14)15-10/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |

InChI-Schlüssel |

ZOXNPTSGQCZQGA-GHMZBOCLSA-N |

Isomerische SMILES |

CCCCCCCC[C@@H]1C[C@H](C(=O)O1)Cl |

Kanonische SMILES |

CCCCCCCCC1CC(C(=O)O1)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.